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Compound of Interest

Compound Name: 3-Chlorobutanamide

Cat. No.: B2723049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 3-Chlorobutanamide, a halogenated amide of interest in organic synthesis

and as a potential intermediate in the development of bioactive compounds.

Molecular Structure and Identification
3-Chlorobutanamide is a four-carbon amide compound with a chlorine atom substituted at the

third carbon position. The presence of both an amide functional group and an alkyl halide

makes it a versatile synthon in organic chemistry.

The molecular structure of 3-Chlorobutanamide is as follows:

Key identifiers for this compound are summarized in the table below.
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Identifier Value

IUPAC Name 3-chlorobutanamide[1]

Molecular Formula C4H8ClNO[1]

CAS Number 500790-37-4[1]

Canonical SMILES CC(CC(=O)N)Cl[1]

InChI
InChI=1S/C4H8ClNO/c1-3(5)2-

4(6)7/h3H,2H2,1H3,(H2,6,7)[1]

InChIKey ZXOYRIKNGSRDPB-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data
Detailed experimental data for 3-Chlorobutanamide is not widely available in the public

domain. The following table summarizes computed data from reliable chemical databases,

which can serve as a useful reference.

Property Value Source

Molecular Weight 121.56 g/mol PubChem[1]

Monoisotopic Mass 121.0294416 Da PubChem[1]

XLogP3-AA (logP) 0.1 PubChem[1]

Polar Surface Area 43.1 Å² PubChem[1]

Rotatable Bond Count 2 PubChem

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem

Predicted Spectroscopic Data
While experimental spectra are not readily available, predicted spectroscopic data can provide

insights into the structural features of the molecule.
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¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct

signals for the methyl, methine, and methylene protons, with chemical shifts and splitting

patterns influenced by the adjacent chlorine atom and amide group.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display four unique

signals corresponding to the four carbon atoms in the molecule. The carbon attached to the

chlorine atom and the carbonyl carbon would be the most downfield signals. Saturated

amide carbonyls typically absorb in the range of 173–178 ppm.[2]

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic

absorption bands for the N-H stretching of the primary amide (around 3300-3500 cm⁻¹), the

C=O stretching of the amide (amide I band, around 1600-1800 cm⁻¹), and the N-H bending

(amide II band, around 1470-1570 cm⁻¹).[3]

Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of 3-Chlorobutanamide is

not readily available. However, a plausible and common method for its synthesis is the

conjugate addition of hydrogen chloride (HCl) to an α,β-unsaturated amide, such as

crotonamide. This reaction proceeds via a Michael addition mechanism.[4][5][6]

Synthesis of 3-Chlorobutanamide from Crotonamide
Reaction:

CH₃-CH=CH-C(=O)NH₂ + HCl → CH₃-CH(Cl)-CH₂-C(=O)NH₂

Materials:

Crotonamide

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Anhydrous hydrogen chloride (gas or a solution in a compatible anhydrous solvent)

Inert gas atmosphere (e.g., nitrogen or argon)

Standard laboratory glassware for anhydrous reactions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pure.kfupm.edu.sa/en/publications/sup13supc-nmr-spectra-of-some-amides-and-imides-effect-of-inducti/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178369/
https://www.benchchem.com/product/b2723049?utm_src=pdf-body
https://www.researchgate.net/publication/324180484_Conjugate_Addition_to_ab-Unsaturated_Nitriles_Carboxylic_Acids_and_Derivatives_A_Guide_to_Functional_Group_Preparations
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones/Conjugate_Addition_Reactions
https://chem.libretexts.org/Courses/Purdue/Purdue%3A_Chem_26605%3A_Organic_Chemistry_II_(Lipton)/Chapter_11.__Addition_to_pi_Systems/11.2%3A_Nucleophilic_Addition/11.2.6_Conjugate_Addition_to_%CE%B1%2C_%CE%B2-_Unsaturated_Carbonyls
https://www.benchchem.com/product/b2723049?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2723049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere,

dissolve crotonamide in the chosen anhydrous solvent.

Cool the solution in an ice bath to 0°C.

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a pre-prepared

solution of HCl in the anhydrous solvent dropwise with continuous stirring.

Monitor the reaction progress using a suitable technique, such as Thin Layer

Chromatography (TLC).

Once the reaction is complete, carefully quench any excess HCl by the slow addition of a

mild base (e.g., a saturated solution of sodium bicarbonate) at low temperature.

Perform a liquid-liquid extraction to isolate the product. Use an organic solvent that is

immiscible with water (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g.,

sodium sulfate or magnesium sulfate), and filter.

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude

product.

Purify the crude 3-Chlorobutanamide by recrystallization or column chromatography.

Note: This is a generalized protocol and may require optimization of reaction conditions, such

as temperature, reaction time, and purification method.

Chemical Reactivity and Potential Applications
3-Chlorobutanamide can undergo a variety of chemical transformations, making it a useful

intermediate in organic synthesis.

Hofmann Bromamide Reaction: Treatment of 3-chlorobutanamide with bromine and a

strong base like sodium hydroxide would lead to the formation of 2-chloropropan-1-amine, a

primary amine with one less carbon atom.[7]
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Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles to

introduce different functional groups at the 3-position.

Its potential applications are primarily in the realm of chemical research as a building block for

more complex molecules, which may have applications in the pharmaceutical or agrochemical

industries.

Safety and Handling
3-Chlorobutanamide is classified as an irritant.[1]

Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Precautionary Measures:

Wear protective gloves, eye protection, and face protection.

Use only in a well-ventilated area.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

In case of contact with skin or eyes, rinse immediately with plenty of water.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Visualization of Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of 3-
Chlorobutanamide as described in the experimental protocol section.
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Reaction Work-up Purification

Dissolve Crotonamide
in Anhydrous Solvent Cool to 0°C Add Anhydrous HCl Monitor Reaction (TLC) Quench Excess HCl

Reaction
Complete Liquid-Liquid Extraction Wash & Dry Organic Layer Solvent Evaporation Recrystallization or

Column Chromatography
Crude Product 3-ChlorobutanamidePure Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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